

# Spectroscopic Profile of Chloromethyl Methyl Carbonate: A Technical Guide

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Compound of Interest		
Compound Name:	Chloromethyl methyl carbonate	
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This technical guide provides a detailed overview of the predicted spectroscopic data for **chloromethyl methyl carbonate** (CAS No. 40510-81-4), a key reagent in organic synthesis and prodrug development. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable reference for the characterization and quality control of this compound.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **chloromethyl methyl carbonate**. This data has been generated using advanced computational algorithms to provide a reliable approximation of experimental results.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.75	Singlet	2H	-O-CH <sub>2</sub> -Cl
3.93	Singlet	3Н	-O-CH₃



Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
154.5	C=O (Carbonyl)
75.0	-O-CH <sub>2</sub> -Cl
56.0	-O-CH₃

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Medium	C-H Stretch (Alkyl)
1775	Strong	C=O Stretch (Carbonate)
1250	Strong	C-O Stretch (Ester)
750	Medium	C-Cl Stretch

## **Mass Spectrometry (MS)**

Predicted Mass Spectrum Data (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
124/126	5	[M] <sup>+</sup> (Molecular Ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
95	100	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
75	40	[M - OCH <sub>2</sub> Cl] <sup>+</sup>
59	80	[CH₃OCO]+
49/51	20	[CH <sub>2</sub> Cl] <sup>+</sup>



## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of small organic molecules like **chloromethyl methyl carbonate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Procedure:

- Sample Preparation: A sample of **chloromethyl methyl carbonate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in a 500 MHz NMR spectrometer. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired at room temperature. For <sup>1</sup>H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Procedure:

Sample Preparation: As chloromethyl methyl carbonate is a liquid, a neat spectrum can be
obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) salt plates to form a thin film.



- Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

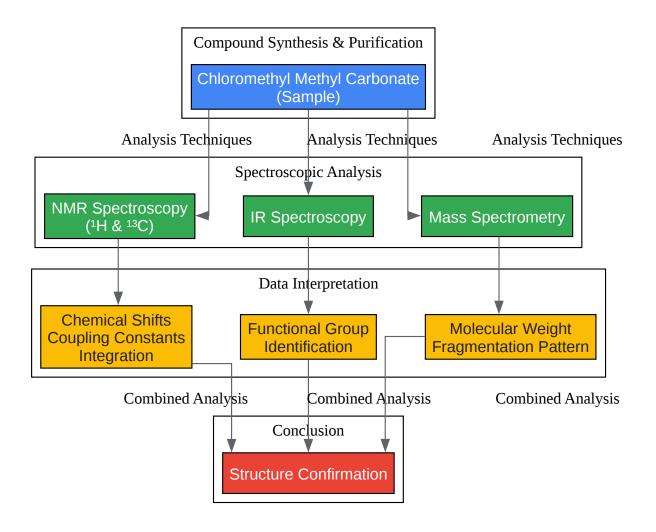
#### Procedure:

- Sample Introduction: A dilute solution of **chloromethyl methyl carbonate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

#### **Workflow Visualization**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **chloromethyl methyl carbonate**.





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Caption: Logical workflow for the spectroscopic analysis of **chloromethyl methyl carbonate**.

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